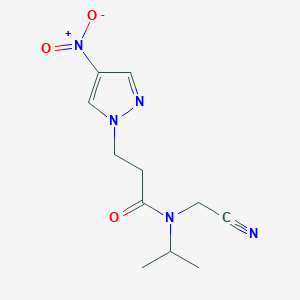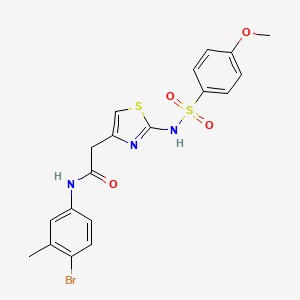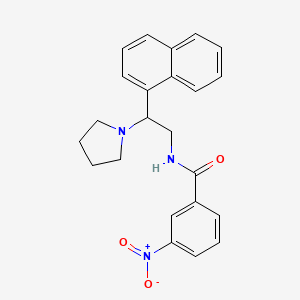
N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chlorophenyl group, a methylfuran group, and a propanamide group . These groups would be expected to confer certain chemical properties to the compound, such as potential reactivity with other substances.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The chlorophenyl group might undergo reactions typical of aromatic halides, while the propanamide group might undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用
Herbicide Movement and Retention
A study on the movement and retention of propanil N-(3,4-dichlorophenyl)propanamide, a chemically related compound, in a paddy-riverine wetland system highlights its usage as a post-emergent herbicide in paddy rice cultivation. This research examined propanil's concentrations in various environmental compartments and its accumulation in edible plant tissues, suggesting a potential area of investigation for the environmental behavior and bioaccumulation of N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide (Perera, Burleigh, & Davis, 1999).
Antimicrobial Applications
Another study on the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides demonstrates the potential of chemically similar compounds for antimicrobial use. The research outlines the process of obtaining these compounds and their effectiveness against various bacterial and fungal strains, indicating a similar possible application for N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide (Baranovskyi et al., 2018).
Controlled Release Pesticide Applications
A study focused on the preparation of polyurea microcapsules for the controlled release of pesticides showcases an innovative application of materials science in agriculture. The study employed a compound with a similar functional group, emphasizing its good fungicidal activity and suggesting potential for N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide in controlled release formulations (Yu et al., 2021).
Nonlinear Optical Material
Research on N-(2-Chlorophenyl)-(1-Propanamide), which shares a part of the molecular structure with the compound , was synthesized and characterized for its potential as a nonlinear optical material. This suggests a direction for exploring the optical properties of N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide (Prabhu et al., 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSCRLVWGYIJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328653 | |
| Record name | N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
CAS RN |
307540-63-2 | |
| Record name | N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2610810.png)

![4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2610812.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)
![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)
![2-(4-tert-butylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2610824.png)
![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)


